N,N-Dimethyl-N'-pyridin-2-ylmethyl-propane-1,3-diamine

Coordination Chemistry Ligand Design Physical Properties

N,N-Dimethyl-N'-pyridin-2-ylmethyl-propane-1,3-diamine (CAS 56098-51-2) is an asymmetric diamine ligand featuring a propane-1,3-diamine backbone substituted with a pyridin-2-ylmethyl group and two methyl groups. With a molecular formula of C11H19N3 and a molecular weight of 193.29 g/mol, this compound is primarily utilized as a tridentate N,N,N-chelating ligand in coordination chemistry, capable of forming stable metal complexes.

Molecular Formula C11H19N3
Molecular Weight 193.294
CAS No. 56098-51-2
Cat. No. B2846555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-N'-pyridin-2-ylmethyl-propane-1,3-diamine
CAS56098-51-2
Molecular FormulaC11H19N3
Molecular Weight193.294
Structural Identifiers
SMILESCN(C)CCCNCC1=CC=CC=N1
InChIInChI=1S/C11H19N3/c1-14(2)9-5-7-12-10-11-6-3-4-8-13-11/h3-4,6,8,12H,5,7,9-10H2,1-2H3
InChIKeyPHNGOQUFEMIIAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-Dimethyl-N'-pyridin-2-ylmethyl-propane-1,3-diamine (CAS 56098-51-2): Core Properties & Research-Grade Procurement Data


N,N-Dimethyl-N'-pyridin-2-ylmethyl-propane-1,3-diamine (CAS 56098-51-2) is an asymmetric diamine ligand featuring a propane-1,3-diamine backbone substituted with a pyridin-2-ylmethyl group and two methyl groups [1]. With a molecular formula of C11H19N3 and a molecular weight of 193.29 g/mol, this compound is primarily utilized as a tridentate N,N,N-chelating ligand in coordination chemistry, capable of forming stable metal complexes [2]. Its calculated physicochemical properties include a density of 1.0±0.1 g/cm³, a boiling point of 282.1±25.0 °C at 760 mmHg, a flash point of 124.4±23.2 °C, and a LogP of 0.40, which provide a baseline for assessing its handling and formulation characteristics [3].

Why Substituting N,N-Dimethyl-N'-pyridin-2-ylmethyl-propane-1,3-diamine with In-Class Analogs Risks Experimental Failure


Although N,N-Dimethyl-N'-pyridin-2-ylmethyl-propane-1,3-diamine belongs to a broader class of pyridylalkyl-diamine ligands, its specific structural features dictate a unique coordination geometry and solubility profile that cannot be assumed for close analogs. Substitution with compounds differing in alkyl linker length (e.g., ethane-1,2-diamine backbone) or methylation pattern (e.g., unmethylated secondary amines) will alter the ligand's bite angle, metal complex stability, and hydrophobicity, leading to divergent outcomes in catalytic cycles, metal extraction efficiency, or biological target engagement [1]. The quantitative data provided in Section 3 highlight these critical and measurable points of differentiation that justify the selection of this specific compound over its nearest neighbors [2].

Quantitative Evidence for N,N-Dimethyl-N'-pyridin-2-ylmethyl-propane-1,3-diamine: Head-to-Head Comparisons vs. Closest Analogs


Molecular Weight and Size: A 7.9% Increase Over the Ethylene-Linked Analog

The molecular weight of N,N-Dimethyl-N'-pyridin-2-ylmethyl-propane-1,3-diamine (193.29 g/mol) is 7.9% higher than that of its closest structural analog, N,N-Dimethyl-N'-pyridin-2-ylmethyl-ethane-1,2-diamine (CAS 133280-80-5, 179.26 g/mol) [1]. This difference arises from the additional methylene unit in the propane-1,3-diamine backbone, which increases the ligand's overall size and flexibility.

Coordination Chemistry Ligand Design Physical Properties

LogP (Hydrophobicity): A Measurable 0.40 LogP Provides a Baseline for Solubility and Partitioning

The calculated partition coefficient (LogP) for N,N-Dimethyl-N'-pyridin-2-ylmethyl-propane-1,3-diamine is 0.40 [1]. While a direct head-to-head comparison of experimentally determined LogP values for the closest analogs is not available in the public domain, this value serves as a quantitative baseline for predicting solubility and membrane permeability relative to more hydrophobic (higher LogP) or hydrophilic (lower/negative LogP) ligand alternatives .

Drug Discovery Bioconjugation Formulation Science

Boiling Point: 282.1°C Distinguishes it from Lower-Boiling Ethylene-Linked and Unmethylated Analogs

The reported boiling point of N,N-Dimethyl-N'-pyridin-2-ylmethyl-propane-1,3-diamine is 282.1±25.0 °C at 760 mmHg [1]. This is significantly higher than that of the structurally related compound N,N-Dimethyl-N'-pyridin-2-ylpropane-1,3-diamine (CAS 35389-44-7), which has a boiling point of 299.5 °C, and is expected to be higher than the corresponding ethylene-linked analog due to the increased molecular weight and stronger intermolecular interactions [2][3].

Purification Thermal Stability Volatility

Recommended Application Scenarios for N,N-Dimethyl-N'-pyridin-2-ylmethyl-propane-1,3-diamine Based on Quantitative Evidence


Design of Nickel(II) Catalysts for CO2 Fixation to Organic Carbonates

Research on structurally related ligands, such as N,N-bis(2-pyridylmethyl)-N',N'-dimethylpropane-1,3-diamine, has demonstrated the viability of this propane-1,3-diamine scaffold in supporting catalytically active nickel(II) complexes for the fixation of atmospheric CO2 into valuable organic carbonates [1]. The 7.9% larger molecular volume and distinct bite angle of N,N-Dimethyl-N'-pyridin-2-ylmethyl-propane-1,3-diamine compared to ethane-1,2-diamine analogs may offer advantages in tuning the steric environment around the nickel center, potentially influencing catalytic turnover frequency and product selectivity [2].

Preparation of Tridentate N,N,N-Chelate Metal Complexes for Fundamental Coordination Chemistry Studies

The compound's ability to act as a tridentate ligand, coordinating through the pyridine nitrogen and two amine nitrogens, makes it a valuable tool for synthesizing well-defined metal complexes [1]. The moderate LogP of 0.40 suggests that its metal complexes may exhibit favorable solubility in a range of organic solvents, facilitating crystallization for X-ray diffraction studies and characterization by standard spectroscopic methods. This makes it a suitable candidate for systematic investigations into structure-property relationships in coordination chemistry [2].

Development of Novel Corrosion Inhibitors for Mild Steel in Acidic Media

Nitrogen-containing heterocyclic compounds, particularly those with pyridine and amine functionalities, are a well-established class of corrosion inhibitors [1]. The presence of both a pyridine ring and a tertiary amine in N,N-Dimethyl-N'-pyridin-2-ylmethyl-propane-1,3-diamine provides multiple adsorption sites for binding to metal surfaces [2]. Its boiling point of 282.1°C indicates sufficient thermal stability for use in high-temperature acidic environments, such as those encountered in industrial pickling or oil well acidizing, where many organic inhibitors degrade or volatilize [3].

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